molecular formula C22H23ClN4O B11667529 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667529
M. Wt: 394.9 g/mol
InChI Key: PYVYEKAPQAZTLK-BUVRLJJBSA-N
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Description

N'-[(1E)-1-(2-Chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 2-chlorophenyl ethylidene group and a 4-(2-methylpropyl)phenyl substituent on the pyrazole core. This class of compounds is notable for its structural versatility, enabling interactions with biological targets such as enzymes or receptors. The (E)-configuration of the imine group, confirmed via X-ray crystallography in related compounds, ensures proper spatial orientation for bioactivity . Pyrazole-carbohydrazides are frequently explored for anticancer, antifungal, and anti-inflammatory applications due to their hydrogen-bonding capacity and lipophilic substituents .

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23ClN4O/c1-14(2)12-16-8-10-17(11-9-16)20-13-21(26-25-20)22(28)27-24-15(3)18-6-4-5-7-19(18)23/h4-11,13-14H,12H2,1-3H3,(H,25,26)(H,27,28)/b24-15+

InChI Key

PYVYEKAPQAZTLK-BUVRLJJBSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3Cl

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the phenyl rings and modifications to the hydrazide side chain. These changes influence physicochemical properties (e.g., solubility, logP) and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 2-Chlorophenyl, 4-(2-methylpropyl)phenyl Likely C22H22ClN4O ~388.9* Predicted logP: ~4.5; Moderate solubility in organic solvents
2,4-Dichlorophenyl, 3-allyl-2-hydroxyphenyl C20H16Cl2N4O2 406.27 Higher Cl content increases lipophilicity; Hydroxyl group enhances hydrogen bonding
3-Ethoxy-2-hydroxyphenyl C23H26N4O3 406.48 Ethoxy group improves membrane permeability; pKa ~8.28
4-Chlorophenyl, 5-methylthienyl C16H15ClN4OS 362.83 Thienyl group introduces π-π stacking potential; Lower molecular weight enhances bioavailability
(Compound 26) 5-Chloro-2-hydroxyphenyl, 4-tert-butylbenzyl C27H26ClN4O2 488.97 Bulky tert-butyl enhances receptor binding; High A549 cell inhibition (IC50 < 10 µM)

*Estimated based on analogs; exact data unavailable in provided evidence.

Physicochemical and Crystallographic Insights

  • Crystallography : The (E)-configuration of the imine group is critical for bioactivity, as confirmed by single-crystal X-ray studies in analogs .
  • Hydrogen Bonding : The carbohydrazide NH and carbonyl groups enable interactions with biological targets, similar to triazole-thione derivatives in .

Biological Activity

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide, also known as compound 3254-4475, is a pyrazole derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The molecular formula of the compound is C22H23ClN4OC_{22}H_{23}ClN_{4}O. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C)Cc(cc1)ccc1-c1n[nH]c(C(N/N=C(\C)/c(cccc2)c2Cl)=O)c1

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the synthesis of various pyrazole compounds, with some demonstrating up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM. For instance, derivatives synthesized in this research revealed promising anti-inflammatory activity compared to standard drugs like dexamethasone .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In vitro studies indicated that certain pyrazole derivatives exhibited activity against various bacteria, including E. coli and S. aureus. Specifically, modifications to the amide linkage in these compounds enhanced their antimicrobial properties .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole nucleus have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that specific derivatives demonstrated notable cytotoxicity against cancer cell lines, suggesting that structural modifications could lead to improved efficacy against tumors .

Case Study 1: Anti-inflammatory Efficacy

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were tested using a carrageenan-induced rat paw edema model. Among them, four derivatives showed significant anti-inflammatory effects at 3 hours post-administration, with inhibition rates of 75% to 78% compared to ibuprofen .

Case Study 2: Antimicrobial Screening

Bandgar et al. synthesized a group of novel 1,5-diaryl pyrazoles and evaluated their antibacterial activity against several strains. One compound demonstrated effective inhibition against Klebsiella pneumonia, highlighting the importance of specific structural features in enhancing antimicrobial activity .

Research Findings Summary Table

Activity Compound Tested Inhibition Rate Reference
Anti-inflammatoryPyrazole DerivativesUp to 85% TNF-α
AntimicrobialNovel PyrazolesEffective against E. coli, S. aureus
AnticancerVarious DerivativesNotable cytotoxicity

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